5-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridin-3-ol
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Overview
Description
5-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridin-3-ol is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridin-3-ol typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques like crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridin-3-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C19H21N5O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(5-hydroxypyridin-3-yl)-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H21N5O3/c1-13-11-24-17(21-13)2-3-18(22-24)27-12-14-4-6-23(7-5-14)19(26)15-8-16(25)10-20-9-15/h2-3,8-11,14,25H,4-7,12H2,1H3 |
InChI Key |
DTGAQJQOBQYGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC(=CN=C4)O |
Origin of Product |
United States |
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